molecular formula C24H15Cl2F2N3O B2822064 5-(2-chloro-4-fluorobenzyl)-3-(2-chlorobenzyl)-8-fluoro-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 1794777-09-5

5-(2-chloro-4-fluorobenzyl)-3-(2-chlorobenzyl)-8-fluoro-3H-pyrimido[5,4-b]indol-4(5H)-one

Cat. No.: B2822064
CAS No.: 1794777-09-5
M. Wt: 470.3
InChI Key: QNOKBXDTMZSKJK-UHFFFAOYSA-N
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Description

5-(2-chloro-4-fluorobenzyl)-3-(2-chlorobenzyl)-8-fluoro-3H-pyrimido[5,4-b]indol-4(5H)-one is a complex organic compound characterized by its unique structure, which includes multiple halogenated benzyl groups and a pyrimidoindole core

Preparation Methods

The synthesis of 5-(2-chloro-4-fluorobenzyl)-3-(2-chlorobenzyl)-8-fluoro-3H-pyrimido[5,4-b]indol-4(5H)-one typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the pyrimidoindole core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of halogenated benzyl groups: This step involves the use of halogenated benzyl halides in nucleophilic substitution reactions.

    Final assembly: The final product is obtained through a series of purification steps, including recrystallization and chromatography.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

5-(2-chloro-4-fluorobenzyl)-3-(2-chlorobenzyl)-8-fluoro-3H-pyrimido[5,4-b]indol-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: Halogenated benzyl groups can participate in nucleophilic substitution reactions, where halogen atoms are replaced by other nucleophiles.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-(2-chloro-4-fluorobenzyl)-3-(2-chlorobenzyl)-8-fluoro-3H-pyrimido[5,4-b]indol-4(5H)-one has several scientific research applications:

    Medicinal Chemistry: This compound may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Biology: It can be used in biological studies to investigate its effects on cellular processes and pathways.

    Materials Science: The unique structure of this compound makes it a candidate for the development of novel materials with specific properties, such as fluorescence or conductivity.

    Industry: It may find applications in the synthesis of advanced materials or as an intermediate in the production of other complex organic compounds.

Mechanism of Action

The mechanism of action of 5-(2-chloro-4-fluorobenzyl)-3-(2-chlorobenzyl)-8-fluoro-3H-pyrimido[5,4-b]indol-4(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s halogenated benzyl groups and pyrimidoindole core allow it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar compounds to 5-(2-chloro-4-fluorobenzyl)-3-(2-chlorobenzyl)-8-fluoro-3H-pyrimido[5,4-b]indol-4(5H)-one include other halogenated benzyl derivatives and pyrimidoindole compounds. These similar compounds may share some structural features but differ in their specific halogenation patterns or additional functional groups. The uniqueness of this compound lies in its specific combination of halogenated benzyl groups and the pyrimidoindole core, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

5-[(2-chloro-4-fluorophenyl)methyl]-3-[(2-chlorophenyl)methyl]-8-fluoropyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H15Cl2F2N3O/c25-19-4-2-1-3-14(19)11-30-13-29-22-18-9-16(27)7-8-21(18)31(23(22)24(30)32)12-15-5-6-17(28)10-20(15)26/h1-10,13H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNOKBXDTMZSKJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=NC3=C(C2=O)N(C4=C3C=C(C=C4)F)CC5=C(C=C(C=C5)F)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H15Cl2F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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